molecular formula C11H8F2O2 B11889709 2-(Difluoromethoxy)-3-naphthol

2-(Difluoromethoxy)-3-naphthol

Cat. No.: B11889709
M. Wt: 210.18 g/mol
InChI Key: ALKXAIJBQQMWHT-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Organic Chemistry

Organofluorine chemistry has become a cornerstone of modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govsci-hub.se The introduction of fluorine into an organic molecule can dramatically alter its physical and chemical properties. researchgate.net The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts increased thermal and metabolic stability to the molecule. dokumen.pub Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, while its incorporation is a well-established strategy to enhance properties like lipophilicity and bioavailability, which are critical in drug design. sci-hub.seresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. dokumen.pub

The Naphthol Scaffold as a Versatile Platform in Chemical Synthesis

The naphthol scaffold, a derivative of naphthalene (B1677914), is an electron-rich aromatic structure that serves as a crucial starting material and intermediate in a multitude of organic transformations. researchgate.net Its multiple reactive sites allow for its use in diverse reactions, including multicomponent reactions for constructing complex heterocyclic frameworks. researchgate.net Naphthalene derivatives are a convenient platform for structural modification and are extensively explored for their ability to form a wide array of derivatives with diverse pharmacological activities. chemsrc.com Natural products containing a naphthalene core, though relatively rare, often exhibit significant biological properties, attracting considerable attention from synthetic chemists. avantorsciences.com Beyond pharmaceuticals, naphthol derivatives are integral to the production of dyes, polymers, and other specialty chemicals. sigmaaldrich.com

Role of the Difluoromethoxy Moiety in Modulating Molecular Properties

The difluoromethoxy group (-OCHF₂) is a key functional motif in modern medicinal chemistry. nih.govsci-hub.se It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methoxy (B1213986) (-OCH₃) groups. sci-hub.se This substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. chemsrc.com The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group and can act as a lipophilic hydrogen bond donor, a unique property that can enhance binding affinity to biological targets. sci-hub.se The presence of the two fluorine atoms imparts distinct electronic properties, influencing the acidity of the parent molecule and its interactions within biological systems. chemsrc.com For instance, the aryl difluoromethyl ether moiety is a key feature in the selective phosphodiesterase type 4 (PDE4) inhibitor, roflumilast. sci-hub.se

Scope and Focus of Research on 2-(Difluoromethoxy)-3-naphthol

Specific research focusing exclusively on this compound is not extensively documented in publicly available literature, suggesting it is a novel or underexplored compound. However, research on closely related isomers and derivatives is active. For example, compounds such as 1-(difluoromethoxy)-3-naphthol (B11892757) and 3-(difluoromethoxy)-2-naphthalenemethanol are investigated for their potential as building blocks in medicinal chemistry. mdpi.comadipogen.com The broader research scope for such difluoromethoxylated naphthols involves their synthesis and subsequent use as intermediates for creating more complex molecules with potential applications in pharmaceuticals and materials science. google.com The focus lies in leveraging the combined properties of the naphthol core and the difluoromethoxy group to design molecules with enhanced stability, specific electronic characteristics, and tailored biological activity. google.combohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-8-4-2-1-3-7(8)5-9(10)14/h1-6,11,14H

InChI Key

ALKXAIJBQQMWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)OC(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of 2 Difluoromethoxy 3 Naphthol

Reactivity of the Naphthol Core

The reactivity of the fused aromatic ring system is primarily governed by the directing and activating effects of the hydroxyl and difluoromethoxy groups.

The orientation of electrophilic aromatic substitution (EAS) on the 2-(difluoromethoxy)-3-naphthol ring is a result of the combined electronic influences of the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups.

Hydroxyl Group Influence : The hydroxyl group at the C-3 position is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic system via resonance. pressbooks.pub For a 3-substituted naphthol, this strongly directs incoming electrophiles to the C-2 and C-4 positions.

Difluoromethoxy Group Influence : The -OCHF₂ group at the C-2 position is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This has a general deactivating effect on the naphthalene (B1677914) ring towards electrophilic attack. However, like other alkoxy groups, the lone pairs on the oxygen atom can participate in resonance, providing a weaker ortho, para-directing influence.

Combined Effect : In this compound, the potent activating and directing effect of the C-3 hydroxyl group dominates. Electrophilic attack is therefore predicted to occur preferentially at the C-4 position. This position is ortho to the activating hydroxyl group and meta to the deactivating difluoromethoxy group, making it the most electronically favorable site for substitution. The hydroxyl moiety can also serve as an effective directing group in transition-metal-catalyzed C-H functionalization reactions, which often favor the ortho position. core.ac.ukmdpi.com Theoretical studies on naphthols have shown that the presence of a hydroxyl group can stabilize the transition state for ortho-substitution through hydrogen-bonding interactions. mdpi.com

The primary site for nucleophilic reactivity in this compound is the hydroxyl group. Deprotonation by a base yields the corresponding naphthoxide anion, a significantly more potent nucleophile. This anion can then participate in a variety of derivatization reactions.

Key derivatization opportunities include:

O-Alkylation and O-Acylation : The naphthoxide can react with alkyl halides or acyl chlorides to form the corresponding ethers and esters, respectively.

Difluoromethyl Ether Formation : The derivatization of phenols into difluoromethyl ethers is a common transformation. This typically proceeds through the reaction of the corresponding phenolate (B1203915) with a difluorocarbene precursor. nih.govsci-hub.se

Cycloaddition Reactions : The naphthol can act as a nucleophile in transition-metal-free cycloaddition reactions, for instance, by reacting with donor-acceptor cyclopropanes to form fused furan (B31954) derivatives. nih.gov

Chemical Behavior of the Difluoromethoxy Group

The difluoromethoxy group imparts unique chemical characteristics to the molecule, influencing its stability, acidity, and potential for intramolecular interactions.

The difluoromethoxy group exhibits moderate stability but can be labile under specific, often harsh, conditions. Its stability is a critical consideration in synthetic planning and material handling.

Acidic and Basic Conditions : The O-CF₂H bond is generally stable but can be cleaved under strong acidic or basic conditions. rsc.org Hydrolysis can occur, particularly with strong bases at elevated temperatures.

Thermal Decomposition : Difluoromethoxy arenes can undergo thermal decomposition, a process that can be catalyzed by glass surfaces. acs.org This decomposition can liberate hydrogen fluoride (B91410) (HF), leading to the formation of tar-like byproducts. acs.org

Influence on Adjacent Groups : The electron-withdrawing nature of the -OCHF₂ group can increase the lability of adjacent functional groups. For example, a sulfamate (B1201201) ester at the C-3 position of a steroid nucleus was found to be significantly more prone to hydrolysis when a 2-difluoromethoxy group was present, compared to a 2-methoxy analogue. nih.gov

ConditionReagent/EnvironmentObserved Effect on Ar-OCF₂HReference
Strong AcidTfOH, TFAPotential for cleavage/decomposition. rsc.org
Strong BaseKHMDS, tBuOKPotential for cleavage/decomposition. rsc.org
Aqueous BaseKOHCan be used for synthesis from phenols and difluorocarbene precursors, but lability is a factor. rsc.org
Thermal StressHeating in borosilicate glassGlass-facilitated decomposition, liberation of HF. acs.org

The difluoromethoxy group exerts a significant electronic effect on the acidity of the naphthol's hydroxyl group.

The baseline pKₐ of unsubstituted 2-naphthol (B1666908) in water is approximately 9.5. nih.gov The presence of substituents can alter this value considerably. publish.csiro.au The -OCHF₂ group is strongly electron-withdrawing due to the inductive effect of the two highly electronegative fluorine atoms. This effect pulls electron density from the naphthalene ring system and, consequently, from the C-3 hydroxyl oxygen.

This withdrawal of electron density has two primary consequences:

It weakens the O-H bond, making the proton easier to remove.

It stabilizes the resulting naphthoxide conjugate base by delocalizing the negative charge.

Both factors lead to a marked increase in the acidity of the naphthol, which corresponds to a lower pKₐ value. Computational studies on related steroidal phenols have supported this trend, showing a calculated pKₐ of ~8.52 for a 2-difluoromethoxy substituted phenol (B47542), compared to ~9.22 for its 2-methoxy counterpart. nih.gov This demonstrates that the difluoromethoxy group is a more potent acidifying substituent than the methoxy (B1213986) group.

CompoundRelevant SubstituentApproximate pKₐEffect Compared to 2-NaphtholReference
2-Naphthol-H9.5Baseline nih.gov
2-Methoxy-3-naphthol analogue (calculated)-OCH₃ (electron-donating)~9.22Less acidic nih.gov
This compound analogue (calculated)-OCHF₂ (electron-withdrawing)~8.52More acidic nih.gov

The proximity of the difluoromethoxy and hydroxyl groups on the naphthalene core allows for potential intramolecular interactions that can influence the molecule's conformation and reactivity.

Hydrogen Bonding : The hydrogen atom of the difluoromethoxy group can act as a hydrogen-bond donor. rsc.org This creates the possibility of an intramolecular hydrogen bond between the -OCHF₂ hydrogen and the adjacent C-3 hydroxyl oxygen. Such an interaction could lock the conformation of the side chain and influence the reactivity of the hydroxyl group. This type of neighboring group participation has been proposed as a possible reason for the accelerated hydrolysis of an adjacent sulfamate group in a related system. nih.gov

Conformational Effects : The conformation of the difluoromethoxy group relative to the aromatic ring is influenced by anomeric effects, specifically negative hyperconjugation (nₒ → σ*C–F). nih.govnih.gov These stereoelectronic interactions can cause the -OCHF₂ group to rotate out of the plane of the naphthalene ring, a conformation that has been observed in the crystal structure of a related compound. nih.gov This twisting minimizes conjugation between the oxygen lone pair and the π-system but can facilitate other through-space interactions with neighboring substituents. nih.govrsc.org

Exploration of Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the nucleophilic hydroxyl group, the electron-rich naphthalene core, and the electron-withdrawing nature of the difluoromethoxy substituent. This unique combination opens avenues for diverse chemical transformations.

The derivatization of this compound can occur at two primary sites: the hydroxyl group and the aromatic ring. The mechanism of these reactions is heavily influenced by the electronic effect of the -OCF₂H group.

The difluoromethoxy group acts as a moderate electron-withdrawing group, which increases the acidity of the phenolic proton compared to unsubstituted naphthols. This facilitates deprotonation to form a naphthoxide ion, a key intermediate in O-alkylation and O-acylation reactions. However, the electron-withdrawing nature of the substituent deactivates the naphthalene ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are expected to proceed under harsher conditions than with standard 2-naphthol.

A significant class of derivatization reactions for naphthols involves dearomatization. rsc.orgresearchgate.net In the case of this compound, electrophile-facilitated dearomatization can lead to the formation of highly functionalized cyclohexadienone structures. For instance, in reactions with azoalkenes catalyzed by chiral copper complexes, the process is believed to be initiated by the electrophilic attack on the naphthol ring, leading to a dearomatized intermediate. chinesechemsoc.orgchinesechemsoc.org The presence of a halogen at the C1 position can facilitate a subsequent debromination via an Sᵣₙ1 (substitution nucleophilic radical) mechanism, ultimately leading to spirocyclic products. chinesechemsoc.org The difluoromethoxy group at the C2 position would modulate the electron density of the ring, influencing the initial electrophilic attack and the stability of the resulting intermediates.

Table 1: Influence of the 2-(Difluoromethoxy) Group on Derivatization Reactions

Reaction TypeReactive SiteMechanistic Influence of -OCF₂H GroupExpected Outcome Compared to 2-Naphthol
O-Alkylation/AcylationHydroxyl GroupIncreases acidity of OH, facilitating naphthoxide formation.Reaction may proceed more readily under basic conditions.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Naphthalene RingDeactivates the aromatic ring through its electron-withdrawing effect.Requires harsher reaction conditions; regioselectivity is altered.
Oxidative DearomatizationNaphthalene RingInfluences the redox potential and stability of radical cation intermediates. rsc.orgCan facilitate electrochemical C-O bond formation under mild, metal-free conditions. rsc.org
Asymmetric [4+1] SpiroannulationNaphthalene RingModulates electron density, affecting initial electrophilic dearomatization and subsequent radical steps. chinesechemsoc.orgAlters reaction kinetics and potentially the stability of key intermediates.

The synthesis of aryl difluoromethyl ethers, including this compound, is a topic of significant interest. Mechanistic studies have revealed several catalytic pathways to achieve this transformation, primarily involving difluorocarbene or radical intermediates.

Difluorocarbene-Based Pathway: A practical approach for the O-difluoromethylation of phenols and naphthols utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene (:CF₂) precursor. sci-hub.se The mechanism proceeds via the deprotonation of the naphthol by a base, such as lithium hydroxide (B78521), to generate the corresponding naphthoxide. This nucleophilic naphthoxide then traps the highly reactive difluorocarbene, which is generated in situ from the sulfonium (B1226848) salt, to form the aryl difluoromethyl ether product. Studies on chemoselectivity indicate that phenoxides (ArO⁻) are highly reactive towards difluorocarbene. sci-hub.se Naphthols, including 2-naphthol derivatives, are suitable substrates for this transformation, providing the desired products in moderate to good yields. sci-hub.se

Photoredox-Catalyzed Radical Pathway: Visible-light photoredox catalysis offers a powerful alternative for the formation of C-O bonds. researchgate.netrsc.orgnih.gov In this context, difluoromethoxylation can be achieved through radical-mediated pathways. The process typically begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. princeton.edu The excited photocatalyst can then engage in a single-electron transfer (SET) event with a suitable precursor to generate a difluoromethoxyl radical (•OCF₂H) or a difluoromethyl radical (•CF₂H). For O-difluoromethoxylation, a proposed mechanism involves the generation of the •CF₂H radical, which can be trapped by the phenol or naphthol. However, direct C-H difluoromethoxylation of arenes is also a known pathway where a radical intermediate adds to the aromatic ring. rsc.org

Table 2: Comparison of Catalytic Pathways for O-Difluoromethoxylation of Naphthols

PathwayKey IntermediateTypical ReagentsCatalyst/PromoterGeneral Conditions
Difluorocarbene InsertionDifluorocarbene (:CF₂)S-(difluoromethyl)sulfonium saltBase (e.g., LiOH)Base-mediated, mild temperature. sci-hub.se
Photoredox CatalysisRadical (e.g., •CF₂H)CF₂H radical precursor (e.g., difluorobromoacetic acid)Photoredox catalyst (e.g., Ru(bpy)₃²⁺)Visible light irradiation, room temperature. researchgate.net

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies for building molecular complexity in a single operation. 2-Naphthol is a privileged substrate in such reactions, often serving as the nucleophilic component to construct a wide array of heterocyclic and polycyclic scaffolds. nih.govnih.govsharif.edumdpi.com While specific examples using this compound are not extensively documented, its reactivity can be inferred from the established mechanisms for 2-naphthol.

A common strategy involves the in-situ generation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol and an aldehyde. mdpi.com This highly reactive intermediate can then undergo a variety of transformations. In the presence of an amine or amide, a Mannich-type reaction occurs to yield amidoalkyl or aminoalkyl naphthols. nih.govmdpi.com The general mechanism involves the acid-catalyzed condensation of the aldehyde and the amide to form an N-acyliminium ion, which is then attacked by 2-naphthol to generate the final product.

For this compound, the 3-hydroxyl group would enable the formation of the corresponding o-QM intermediate. The electron-withdrawing 2-OCF₂H group would likely render this o-QM intermediate even more electrophilic, potentially accelerating the subsequent nucleophilic addition step.

Cascade reactions involving 2-naphthols often exploit their dearomatization. rsc.orgresearchgate.net Photocatalytic dearomative cascade annulations, for example, can be initiated by an excited-state photosensitizer, leading to complex polycyclic frameworks through sequential cyclizations. rsc.org An organocatalytic asymmetric cascade involving 1-naphthols and α,β-unsaturated aldehydes has been shown to proceed via a Friedel-Crafts alkylation followed by cyclization to produce chiral chromanes. acs.org The electronic properties of the difluoromethoxy substituent in this compound would play a critical role in modulating the reactivity and selectivity of these intricate cascade sequences.

Table 3: Representative Multi-Component/Cascade Reactions of Naphthols and Predicted Influence of 2-(Difluoromethoxy) Group

Reaction Name/TypeReactants with NaphtholKey IntermediateProduct ClassPredicted Influence of 2-OCF₂H Group
Betti Reaction (Mannich-type)Aldehyde, Amineortho-Quinone MethideAminoalkyl naphtholsIncreases electrophilicity of the o-QM intermediate, potentially increasing reaction rate. mdpi.com
Chromene SynthesisAldehyde, MalononitrileKnoevenagel AdductBenzochromenesDeactivates the ring, possibly requiring stronger catalysis for the initial Michael addition.
Photocatalytic Dearomative AnnulationAlkene/AlkyneRadical CationPolycyclic ScaffoldsAlters redox potential, affecting the initial single-electron transfer step. rsc.org
Friedel-Crafts/Cyclization Cascadeα,β-Unsaturated AldehydeEnamine/Iminium IonChromanesReduces nucleophilicity of the naphthol ring, potentially slowing the initial Friedel-Crafts step. acs.org

Spectroscopic and Structural Characterization of 2 Difluoromethoxy 3 Naphthol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. In the context of 2-(Difluoromethoxy)-3-naphthol and its derivatives, ¹H NMR spectra can be divided into distinct regions corresponding to aromatic and aliphatic protons.

The aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the positions of the difluoromethoxy and hydroxyl groups, as well as any other substituents on the ring. For instance, protons ortho and para to the electron-donating hydroxyl and methoxy (B1213986) groups will be shielded and appear at a relatively higher field (lower ppm) compared to those meta to these groups. The coupling constants (J-values) between adjacent protons provide valuable information about their relative positions on the ring. Typical ortho coupling (³J) is in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. wisc.edu

In derivatives of this compound containing aliphatic moieties, the protons of these groups will resonate in the upfield region of the spectrum, typically between 0.5 and 4.5 ppm. researchgate.net The exact chemical shift is dependent on the proximity of electronegative atoms and unsaturated groups. For example, the protons of the difluoromethoxy group (–OCHF₂) exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

A representative ¹H NMR data for a derivative, 3-(Difluoromethoxy)-2-methylcyclopent-2-enone, shows a triplet at 6.66 ppm for the proton of the difluoromethoxy group with a coupling constant (J) of 72.2 Hz. rsc.org The aliphatic protons of the cyclopentenone ring appear as multiplets between 2.50 and 2.81 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a 2-(Difluoromethoxy) Derivative

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=CH-O-6.66t72.2
-CH₂-2.75 - 2.81m-
-CH₂-2.50 - 2.55m-
-CH₃1.68t1.9

Data for 3-(Difluoromethoxy)-2-methylcyclopent-2-enone. rsc.org

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine-containing parts of a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum provides direct information about the difluoromethoxy (–OCHF₂) group.

The two fluorine atoms in the difluoromethoxy group are chemically equivalent and will typically give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton (¹H), a phenomenon known as H-F coupling. The chemical shift of the fluorine signal is indicative of its electronic environment. For example, in a derivative, 3-(Difluoromethoxy)-2-methylcyclopent-2-enone, the ¹⁹F NMR spectrum shows a doublet at -81.33 ppm with a coupling constant of 72.3 Hz. rsc.org In another example, 2-(difluoromethoxy)naphthalene, the fluorine signal appears as a doublet at -81.2 ppm. sci-hub.se The large coupling constants observed are characteristic of geminal H-F coupling.

Table 2: Representative ¹⁹F NMR Data for 2-(Difluoromethoxy) Derivatives

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-(Difluoromethoxy)-2-methylcyclopent-2-enone-81.33d72.3
2-(Difluoromethoxy)naphthalene-81.2dNot specified

Data sourced from multiple references. rsc.orgsci-hub.se

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. ksu.edu.sauobasrah.edu.iq Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

In this compound, the carbon atoms of the naphthalene ring will resonate in the aromatic region (typically 100-160 ppm). The chemical shifts are influenced by the substituents. The carbon attached to the hydroxyl group (C-3) and the carbon attached to the difluoromethoxy group (C-2) will be significantly deshielded and appear at a lower field. The carbon of the difluoromethoxy group (–OCHF₂) will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. In a proton-decoupled spectrum, this will appear as a single peak.

For instance, in a related compound, 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene, the carbon atoms of the naphthalene ring appear in the range of 110-135 ppm. vulcanchem.com A study on 2-(difluoromethoxy)benzonitrile (B1304700) derivatives showed the carbon of the difluoromethoxy group appearing as a triplet with a large coupling constant, a characteristic feature. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Naphthalene Ring100 - 150
C-OH~155
C-OCHF₂~145
-OCHF₂~115 (triplet)

Predicted ranges based on data for similar structures like 2-naphthol (B1666908) and phenol (B47542). chemicalbook.comdocbrown.info

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning signals and elucidating complex structures.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to trace the connectivity of the protons on the naphthalene ring, helping to assign their specific positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation). columbia.edu HSQC is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For example, HMBC would show correlations between the protons on the naphthalene ring and the carbons of the difluoromethoxy and hydroxyl groups, confirming their points of attachment.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and unambiguous structural determination of this compound and its derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. apacwomen.ac.intum.de The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. libretexts.orgspectroscopyonline.com

For this compound, the IR and Raman spectra will exhibit characteristic bands for its functional groups:

O-H Stretch : A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic) : Sharp peaks are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the naphthalene ring.

C=C Stretch (Aromatic) : Bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch : The stretching vibration of the C-O bond of the hydroxyl group and the ether linkage will appear in the 1000-1300 cm⁻¹ region.

C-F Stretch : The strong carbon-fluorine stretching vibrations of the difluoromethoxy group are expected to be prominent in the IR spectrum, typically in the range of 1000-1200 cm⁻¹. vulcanchem.com

A study on a related compound showed C-F stretching bands at 1121 and 1105 cm⁻¹. vulcanchem.com The IR spectrum of a derivative also showed characteristic peaks for various functional groups. rsc.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
O-H Stretch-OH3200 - 3600 (broad)
C-H StretchAromatic3000 - 3100
C=C StretchAromatic Ring1450 - 1600
C-O StretchPhenol, Ether1000 - 1300
C-F Stretch-CF₂1000 - 1200 (strong)

Typical frequency ranges are based on established spectroscopic data. nist.gov

Raman spectroscopy, while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations, thus offering complementary data to IR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. libretexts.org

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) can determine the exact molecular formula. For example, the HRMS of a derivative was used to confirm its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways include the loss of small, stable molecules or radicals. For this compound, expected fragmentations could include:

Loss of the difluoromethoxy group (•OCHF₂) or parts of it.

Cleavage of the hydroxyl group (•OH).

Fragmentation of the naphthalene ring system.

The mass spectrum of 2-naphthol, a related compound, shows a prominent molecular ion peak and fragmentation patterns consistent with the loss of CO and CHO from the ring. nist.gov Similar fragmentation behavior would be anticipated for this compound, with additional fragments arising from the difluoromethoxy substituent.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Description
[M]⁺Molecular Ion
[M - •CHF₂]⁺Loss of difluoromethyl radical
[M - •OH]⁺Loss of hydroxyl radical
[M - CO]⁺Loss of carbon monoxide

Predicted fragments based on common fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorbed light provide valuable information about the molecule's structure and electronic properties. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the naphthalene ring system.

Studies on various substituted naphthols and their derivatives provide insight into the expected spectral behavior. For instance, the absorption spectra of hydroxynaphthoic acids and methoxynaphthoic acids have been investigated. It was observed that 2,3-disubstituted naphthalene derivatives often exhibit the largest bathochromic (red) shift in their absorption maxima compared to other isomeric forms. ias.ac.in This suggests that the substitution pattern in this compound would likely lead to absorption at longer wavelengths compared to other isomers.

The electronic spectrum of a molecule is influenced by the interplay of various electronic transitions. In the case of this compound, the key transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups as substituents on the naphthalene ring will modulate the energies of these orbitals. The hydroxyl group, being an electron-donating group, is expected to raise the energy of the HOMO, leading to a bathochromic shift. The difluoromethoxy group, with its electron-withdrawing fluorine atoms, can have a more complex influence on the electronic structure.

The absorption behavior of related compounds, such as quinone and hydroquinone (B1673460) derivatives of naphthalene, has also been studied using UV-Vis spectroscopy. researchgate.net These studies highlight how changes in the oxidation state of substituents on the naphthalene core lead to significant alterations in the UV-Vis spectrum. researchgate.net

A hypothetical UV-Vis absorption spectrum for this compound would be expected to show multiple absorption bands characteristic of the naphthalene chromophore. The table below provides a generalized expectation for the types of transitions and their approximate wavelength regions for naphthalene derivatives, which can be used as a predictive framework for this compound.

Type of Transition Typical Wavelength Range (nm) Description
π → π250 - 350These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π orbitals within the aromatic system. The exact position of these bands is highly sensitive to substitution.
n → π> 300These transitions, if present, would be of lower intensity and involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and difluoromethoxy groups) to antibonding π orbitals. They are often obscured by the stronger π → π* bands.

The solvent used for spectral acquisition can also influence the position of the absorption maxima. Polar solvents may cause shifts in the absorption bands compared to non-polar solvents due to differential stabilization of the ground and excited states.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Specific crystallographic data for this compound has not been reported in the surveyed literature. However, the crystal structure of a closely related compound, 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one , has been determined. This molecule shares the 2-(difluoromethoxy) substituted aromatic ring system, offering valuable insights into the potential solid-state conformation of the difluoromethoxy group in this chemical environment.

In the X-ray crystal structure of 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, the conformation of the difluoromethoxy substituent was examined. A key observation was that the hydrogen atom of the difluoromethoxy group did not point towards the adjacent oxygen atom of the benzyloxy group, indicating the absence of a strong intramolecular hydrogen bond in that specific conformation. This finding is significant as it suggests that intermolecular packing forces may play a more dominant role in determining the solid-state structure than intramolecular hydrogen bonding involving the difluoromethoxy group.

For this compound, the presence of the hydroxyl group at the 3-position introduces the possibility of intermolecular hydrogen bonding in the solid state. This could lead to the formation of various supramolecular architectures, such as chains or sheets, which would significantly influence the crystal packing.

The table below summarizes the kind of structural parameters that would be obtained from an X-ray crystallographic analysis of this compound, based on general knowledge of crystallographic studies and the analysis of related structures.

Structural Parameter Description Expected Significance for this compound
Crystal System and Space Group Describes the symmetry of the unit cell and the arrangement of molecules within it.Would reveal the fundamental packing symmetry of the molecules in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell.Defines the size and shape of the repeating unit of the crystal structure.
Bond Lengths and Angles The distances between bonded atoms and the angles formed by them.Would provide precise geometric details of the naphthalene core and the difluoromethoxy and hydroxyl substituents.
Torsion Angles The dihedral angles that describe the conformation of flexible parts of the molecule.Crucial for determining the orientation of the difluoromethoxy group relative to the naphthalene ring.
Hydrogen Bonding Parameters The distances and angles involved in hydrogen bonds.Would elucidate the intermolecular hydrogen bonding network involving the hydroxyl group, which would be critical for understanding the crystal packing.

The determination of the crystal structure of this compound would provide definitive information on its solid-state conformation and the nature of intermolecular interactions, which are fundamental to its material properties.

Computational and Theoretical Studies of 2 Difluoromethoxy 3 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 2-(Difluoromethoxy)-3-naphthol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of organic molecules due to its balance of accuracy and efficiency. ijstr.org For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), can elucidate the fundamental aspects of its molecular architecture. acs.orgnih.govnih.gov

Studies on related naphthalene (B1677914) derivatives, such as 2-naphthol (B1666908) and its azo derivatives, have successfully used DFT to determine stable conformations, geometric parameters, and thermodynamic properties. acs.orgnih.gov The introduction of the electron-withdrawing difluoromethoxy group (-OCF₂H) and the electron-donating hydroxyl group (-OH) at the 2- and 3-positions of the naphthalene ring, respectively, is expected to significantly influence the electronic distribution. The difluoromethoxy group's electronegativity can impact the stability and reactivity of the molecule.

Energetic analysis via DFT can predict the relative stability of different conformers of this compound, which arise from the rotation of the -OH and -OCF₂H groups. nih.gov Computational studies on similar systems, like 1-acetyl-2-naphthol, have quantified the energetic differences between isomers and the stabilization provided by intramolecular interactions. nih.gov These calculations are also crucial for understanding the molecule's reactivity through the analysis of its molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Naphthol Derivatives

Method/FunctionalBasis SetApplication in Related StudiesReference
B3LYP6-31+G(d,p)Structural and optoelectronic properties of 2-naphthol azo derivatives. acs.org acs.org
B3LYP6-311+G(d,p)Conformational and hydrogen bonding analysis in aminonaphthols. acs.org acs.org
PBE1PBE6-31+G*Optimization and electronic spectra of azomethine dyes derived from 2-naphthol. researchgate.net researchgate.net
M06-2X6-311++G(d,p)Used in mechanistic studies of difluoromethoxylation reactions.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ijstr.org

For this compound, the FMOs would be distributed across the naphthalene ring system. The specific locations of the HOMO and LUMO densities are influenced by the substituents. In analogous N-Aryl-1,8-naphthalimides, substituent placement is used to tune HOMO/LUMO energies. rsc.org In a study on a 2-naphthol derivative, the HOMO was localized mainly on the naphthalene and an adjacent oxazinone ring, while the LUMO was focused on the naphthalene ring. researchgate.net

The electron-donating hydroxyl group (-OH) at the 3-position would be expected to raise the energy of the HOMO, while the electron-withdrawing difluoromethoxy group (-OCF₂H) at the 2-position would likely lower the energy of the LUMO. rsc.org This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted naphthalene. A smaller gap facilitates electronic transitions, which is also relevant for the molecule's potential optical applications. researchgate.net

Table 2: Predicted FMO Properties for Substituted Naphthalenes

Compound/SystemPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)Computational MethodReference
Naphtho[1,2-e] Current time information in Berlin, DE.researchgate.netoxazine-3-one derivative-6.30-1.684.62B3LYP/6-311++G(d,p) researchgate.net
Phenylazo-2-naphthol derivativesVariedVariedVariedDFT-B3LYP/6-31+G(d,p) acs.org
Hypothetical this compoundHigher than 2-naphtholLower than 2-naphtholSmaller than 2-naphtholDFT (e.g., B3LYP)

The flexibility of the hydroxyl and difluoromethoxy groups in this compound allows for the existence of several conformers. Conformational analysis, typically performed using DFT calculations, is essential for identifying the most stable three-dimensional structure. acs.orgresearchgate.net The relative energies of these conformers determine their population at a given temperature.

A critical factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. Studies on related aminonaphthols and acetyl-naphthols have shown that such interactions significantly stabilize specific geometries. nih.govacs.org In this molecule, an intramolecular hydrogen bond could form between the hydrogen of the 3-hydroxyl group and one of the fluorine atoms or the oxygen atom of the 2-difluoromethoxy group. The strength of this interaction would depend on the geometry and the resulting ring-like structure.

Furthermore, steric effects and electrostatic repulsion between the adjacent substituents will also play a crucial role in determining the most stable conformation. acs.org Computational studies on 1- and 2-hydroxynaphthalene have demonstrated how the position of the substituent group influences conformational energies. acs.org For this compound, a potential energy scan involving the rotation of the dihedral angles associated with the C-O bonds of both substituents would be necessary to map the complete conformational landscape and identify the global minimum energy structure. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in an explicit solvent environment over time. rsc.orgacs.orgresearchgate.net

MD simulations can provide a detailed picture of the conformational landscape by sampling a vast number of molecular arrangements. mdpi.com This is particularly important for flexible molecules where multiple conformers may be accessible. The simulations would reveal the preferred conformations in solution and the frequency of transitions between them.

The choice of solvent is critical, as solute-solvent interactions can significantly alter conformational preferences. mdpi.com For instance, in hydrogen-bond-forming solvents, intermolecular hydrogen bonds between the solute and solvent molecules may compete with or disrupt intramolecular hydrogen bonds, leading to a different conformational equilibrium than in non-polar solvents. nih.gov MD simulations on naphthalene derivatives have been used to study their binding to biological targets and to predict properties like solubility, which are heavily influenced by solute-solvent interactions. rsc.orgacs.org These simulations typically employ force fields like Amber or GROMOS to model the interactions between atoms. rsc.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. mdpi.com

For this compound, predicting the ¹⁹F NMR spectrum is particularly valuable. The chemical shifts of fluorine atoms are very sensitive to their electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate nuclear magnetic shielding constants. mdpi.com These computed values can be converted to chemical shifts using scaling factors derived from correlations between theoretical and experimental data for a set of known fluorinated aromatic compounds. researchgate.netnih.govacs.orgnih.gov This approach can help assign specific fluorine signals in the experimental spectrum.

Similarly, the prediction of infrared (IR) spectra is a standard application of computational chemistry. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can obtain the vibrational frequencies and normal modes of the molecule. nih.gov The predicted frequencies and intensities can be compared with an experimental FT-IR spectrum to identify characteristic vibrations, such as the O-H stretch, C-F stretches, and aromatic C-C stretches, providing strong evidence for the molecular structure and the nature of its intramolecular interactions. nih.gov

Understanding of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules. wikipedia.orgencyclopedia.pubfrontiersin.org In this compound, several types of these interactions are at play.

The most prominent is hydrogen bonding. The 3-hydroxyl group can act as a strong hydrogen bond donor, while its oxygen can act as an acceptor. aip.org This allows for the formation of intermolecular hydrogen bonds with solvent molecules or other solute molecules. nih.gov Crucially, an intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent difluoromethoxy group. nih.gov Computational studies on similar 2-naphthol systems have explored these hydrogen-bonding networks in detail. acs.orgaip.org

Advanced Applications of 2 Difluoromethoxy 3 Naphthol in Chemical Synthesis and Materials Science

As a Key Building Block for Complex Fluorinated Organic Molecules

The unique electronic properties and inherent stability of the difluoromethoxy group make 2-(Difluoromethoxy)-3-naphthol an attractive starting material for the synthesis of more complex fluorinated structures. sigmaaldrich.comfluorochem.co.uk Its utility stems from the predictable reactivity of the naphthol core and the robust nature of the -OCF₂H moiety, which remains intact under various reaction conditions.

This compound serves as a valuable precursor for creating molecules bearing multiple functional groups. The naphthalene (B1677914) ring system can undergo various chemical transformations, including electrophilic substitution and coupling reactions, to introduce additional functionalities. The presence of the difluoromethoxy group enhances the metabolic stability of the resulting compounds, a desirable trait in the development of bioactive molecules.

The synthesis of complex derivatives often involves leveraging the inherent reactivity of the naphthalene scaffold. The following table outlines potential synthetic pathways to introduce further functionalization.

Reaction TypeReagents and ConditionsResulting Functional Group
NitrationHNO₃ / H₂SO₄Nitro group (-NO₂)
HalogenationBr₂ / FeBr₃Bromo group (-Br)
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl group (-Ar)
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino group (-NR₂)

These reactions enable the conversion of this compound into a diverse array of polyfunctional compounds, where the difluoromethoxy group provides a stable, lipophilic anchor.

The role of this compound extends to its use as a key intermediate in the construction of diverse and complex molecular frameworks. nih.govhalocarbonlifesciences.com Fluorinated building blocks are integral to medicinal chemistry and materials science for creating novel scaffolds with tailored properties. fluorochem.co.uktcichemicals.com The difluoromethoxylated naphthalene core can be elaborated into larger, more intricate structures, including polycyclic systems and conjugated materials. For instance, derivatives of this compound can be prepared for use in the synthesis of heteroaromatic structures like naphtho[2,1-d]oxazoles, which are relevant in the development of bioactive molecules and functional materials. dntb.gov.ua The stability conferred by the -OCF₂H group ensures that this critical moiety is retained throughout multi-step synthetic sequences. nih.gov

Integration into Functional Materials

The incorporation of fluorinated moieties is a well-established strategy for enhancing the performance of functional materials. The unique properties of the C-F bond contribute to improved thermal stability, chemical resistance, and specific electronic characteristics.

The following table provides a conceptual comparison of thermal properties between a standard naphthalene-based polymer and one functionalized with a difluoromethoxy group.

PropertyStandard Naphthalene PolymerDifluoromethoxy-Functionalized Naphthalene Polymer
Decomposition Temperature (TGA)LowerHigher
Chemical ResistanceModerateHigh
HydrophobicityModerateHigh

Naphthalene derivatives are intrinsically valuable in optoelectronics due to their fluorescent properties and ability to form stable, conjugated systems. researchgate.netresearchgate.net The introduction of a difluoromethoxy group onto the naphthalene scaffold can fine-tune the electronic properties of the molecule. This modification can alter the HOMO/LUMO energy levels, influencing the emission and absorption characteristics of the material. Furthermore, the enhanced thermal and chemical stability provided by the fluorinated group is crucial for the longevity and reliability of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The use of such stable, functionalized building blocks is a key strategy in designing next-generation organic electronic materials. mdpi.com

Chemical Probe Development (Focus on synthetic methodology for isotopic labeling)

The development of chemical probes for in vivo imaging techniques like Positron Emission Tomography (PET) is a vital area of medical research. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its ideal half-life and low positron energy. nih.gov The synthesis of ¹⁸F-labeled probes often involves the late-stage introduction of the isotope onto a complex organic molecule.

The difluoromethoxy group itself is not typically the site of labeling. Instead, a precursor molecule based on the this compound scaffold would be designed for efficient radiofluorination. A common and effective method for introducing ¹⁸F into an aromatic ring is through nucleophilic aromatic substitution (SₙAr). acs.org This process requires a precursor containing a potent electron-withdrawing group to activate the ring and a suitable leaving group at the desired labeling position.

A plausible synthetic strategy for labeling a derivative of this compound would involve these key steps:

Precursor Synthesis : A precursor molecule is synthesized from this compound. This precursor would have a leaving group, such as a nitro (-NO₂) or a trialkylammonium triflate (-N⁺R₃ OTf), installed at a position on the naphthalene ring activated for nucleophilic attack.

Radiofluorination : The precursor is reacted with a source of [¹⁸F]fluoride, typically produced in a cyclotron. nih.gov The reaction is carried out in a dipolar aprotic solvent and is often facilitated by a phase-transfer catalyst. acs.orgmdpi.com

Purification : The final ¹⁸F-labeled probe is rapidly purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure it is suitable for in vivo use.

The following table summarizes typical conditions for such a labeling reaction.

ParameterConditionPurpose
Radionuclide[¹⁸F]FluoridePositron-emitting isotope for PET imaging.
PrecursorNaphthalene ring with a leaving group (e.g., -NO₂, -N⁺Me₃)Substrate for nucleophilic substitution. nih.govresearchgate.net
CatalystKryptofix 2.2.2 (K₂₂₂) with K₂CO₃Sequesters the potassium counter-ion, increasing the nucleophilicity of the fluoride (B91410). acs.orgmdpi.com
SolventDimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (MeCN)Aprotic solvent to facilitate the SₙAr reaction. acs.org
Temperature80–150 °CProvides activation energy for the substitution.

This methodology allows for the efficient production of high specific activity radiotracers based on the stable this compound scaffold for advanced medical imaging. nih.gov

Radiochemical Synthesis for Chemical Tracers

The development of radiolabeled compounds is fundamental to nuclear medicine, providing essential tools for noninvasive imaging techniques like Positron Emission Tomography (PET). mdpi.com PET utilizes molecules labeled with positron-emitting radioisotopes to function as tracers, which allow for the visualization and quantification of physiological and biochemical processes in vivo. mdanderson.orgnih.gov The choice of radionuclide is critical, with Fluorine-18 (¹⁸F) being one of the most widely used isotopes due to its near-ideal decay characteristics and a half-life of 109.7 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure. mdpi.comnih.gov

While direct radiochemical synthesis data for this compound is not extensively documented in current literature, its potential as a scaffold for a chemical tracer can be inferred from established radiolabeling strategies applied to analogous phenolic and naphtholic structures. The synthesis of a radiotracer based on this compound would likely involve the incorporation of a positron-emitting isotope, such as ¹⁸F, onto the core molecule.

One potential strategy involves the direct electrophilic fluorination of the naphthol ring system using [¹⁸F]F₂ gas. This method has been successfully applied to the synthesis of ¹⁸F-labeled naphtholphthalein (B1169966) derivatives, where fluorination occurs at the ortho position relative to the hydroxyl group. nih.gov Another approach could be the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

Alternatively, a prosthetic group, such as 2-[¹⁸F]fluoroethyl tosylate, could be synthesized and then attached to the this compound structure. nih.gov This multi-step approach is common for molecules that are not amenable to direct fluorination. The synthesis of such radiotracers requires careful optimization of reaction conditions—including temperature, reaction time, and precursor concentration—to maximize radiochemical yield and purity while minimizing the formation of volatile radioactive side-products. nih.gov

The resulting radiotracer's utility would be evaluated based on its stability, biodistribution, and specific uptake in target tissues, making it a potential candidate for imaging various biological targets, depending on its pharmacokinetic properties.

Table 1: Properties of Common Radionuclides for PET Imaging

This table summarizes the key decay characteristics of radionuclides commonly employed in the synthesis of PET tracers.

RadionuclideHalf-life (minutes)Maximum Positron Energy (keV)Positron Intensity (%)
Fluorine-18 (¹⁸F)109.763497
Carbon-11 (¹¹C)20.496099
Gallium-68 (⁶⁸Ga)67.7189989
Copper-64 (⁶⁴Cu)762 (12.7 hours)65517

Data sourced from multiple references. mdpi.comnih.govaustinpublishinggroup.com

Future Research Directions and Outlook for 2 Difluoromethoxy 3 Naphthol

Advancements in Environmentally Benign and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more sustainable methods for the synthesis of 2-(difluoromethoxy)-3-naphthol, moving away from harsh reagents and energy-intensive conditions. Key areas of exploration will include the use of visible-light photoredox catalysis, which has shown promise for the introduction of difluoromethoxy groups into organic molecules under mild conditions. nih.govnih.gov The development of catalytic systems that utilize earth-abundant metals or even metal-free organocatalysts will be a significant step towards sustainability. nih.gov

Research FocusPotential MethodologyExpected Advantages
CatalysisVisible-light photoredox catalysis, OrganocatalysisMild reaction conditions, Reduced metal waste
Reaction MediaUse of bio-based or recyclable solventsLower environmental impact, Improved safety
Process TechnologyContinuous flow synthesisEnhanced scalability, Better process control
Green MetricsHigh atom economy, Low E-factorReduced waste generation, Increased efficiency

Exploration of Novel Reaction Pathways and Unprecedented Transformations

The unique electronic nature of the difluoromethoxy group is expected to endow this compound with novel reactivity. Future studies will likely investigate unprecedented transformations that leverage the interplay between the electron-withdrawing difluoromethoxy group, the hydroxyl group, and the aromatic naphthalene (B1677914) core. This could include the exploration of late-stage C-H functionalization at various positions on the naphthalene ring, allowing for the rapid diversification of the core structure. rsc.org

Moreover, the hydroxyl group of this compound can serve as a handle for a variety of transformations, including etherification, esterification, and coupling reactions, to generate a library of new derivatives with diverse properties. The unique reactivity of fluorinated molecules with transition metals could also be exploited to develop novel catalytic cycles for carbon-carbon and carbon-heteroatom bond formation. semanticscholar.org Researchers may also explore the potential for the difluoromethoxy group itself to participate in or direct chemical reactions, a currently underexplored area of organofluorine chemistry.

Application of Emerging Analytical Techniques for Deeper Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its future applications. Emerging analytical techniques will play a pivotal role in its deeper characterization. Advanced nuclear magnetic resonance (NMR) techniques, particularly fluorine-19 (¹⁹F) NMR spectroscopy, will be instrumental in probing the electronic environment of the fluorine atoms and in characterizing reaction intermediates and products. nih.gov

High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, will be essential for accurate mass determination and structural elucidation of novel derivatives. chromatographyonline.com Furthermore, advanced chromatographic techniques, including supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, will be employed for the separation and analysis of complex reaction mixtures. chromatographyonline.com These advanced analytical workflows will provide a comprehensive understanding of the purity, stability, and degradation pathways of this compound and its derivatives. fao.org

Analytical TechniqueApplicationInformation Gained
¹⁹F NMR SpectroscopyStructural Elucidation, Reaction MonitoringElectronic environment of fluorine, Identification of fluorinated species
High-Resolution Mass SpectrometryMolecular Formula DeterminationPrecise mass and elemental composition
Tandem Mass Spectrometry (MS/MS)Structural Fragmentation AnalysisConnectivity of atoms and functional groups
Advanced Chromatography (SFC, UHPLC)Separation and QuantificationPurity assessment, Analysis of complex mixtures

Computational Design and Rational Engineering of Derivatives with Tailored Chemical Behavior

Computational chemistry and molecular modeling will be indispensable tools for the rational design and engineering of this compound derivatives with specific, tailored chemical behaviors. nih.gov Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity, stability, and spectroscopic signatures. acs.org

In silico screening of virtual libraries of derivatives will enable the identification of candidates with optimized properties for specific applications, such as enhanced binding affinity to a biological target or desired photophysical characteristics. uol.demdpi.com Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of these molecules and their interactions with other molecules, such as proteins or materials surfaces. nih.govresearchgate.net This computational-driven approach will accelerate the discovery of new derivatives with enhanced performance and will guide synthetic efforts towards the most promising candidates, saving time and resources. rsc.org

Integration into Next-Generation Chemical Technologies and Methodologies

The unique properties of this compound make it a promising building block for integration into a variety of next-generation chemical technologies. In medicinal chemistry, the difluoromethoxy group is a recognized bioisostere for other functional groups and can enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comacs.org Therefore, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents. researchgate.net

In materials science, the incorporation of fluorinated moieties can significantly influence the optical and electronic properties of organic materials. nih.govdntb.gov.ua Derivatives of this compound could find applications in the development of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers. nih.govnih.gov Furthermore, the unique reactivity of this compound could be harnessed in the development of novel synthetic methodologies, such as new catalytic transformations or the synthesis of complex molecular architectures. mdpi.com The exploration of these applications will be a key focus of future research.

Q & A

What are the optimized synthetic routes for 2-(Difluoromethoxy)-3-naphthol, and how do reaction conditions influence yield and purity?

Basic
The synthesis of this compound typically involves introducing the difluoromethoxy group to a naphthol scaffold. Key steps include:

  • Electrophilic substitution : Fluorination of the hydroxyl group using reagents like difluoromethyl triflate under anhydrous conditions.
  • Protection/deprotection strategies : Temporary protection of reactive hydroxyl groups to prevent side reactions, followed by deprotection using acidic or basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts.

Critical parameters include temperature control (e.g., maintaining −78°C for fluorination to avoid decomposition) and solvent choice (e.g., dichloromethane for polar aprotic environments). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

How does the substitution pattern of the difluoromethoxy group on the naphthalene ring affect biological activity and chemical reactivity?

Advanced
The position of the difluoromethoxy group significantly impacts both reactivity and bioactivity:

Substitution PositionReactivity TrendsBiological Implications
3-position (as in this compound)Enhanced electrophilicity due to proximity to the hydroxyl group, facilitating nucleophilic attacks.Increased interaction with enzyme active sites (e.g., cytochrome P450 isoforms), modulating metabolic stability .
6-position (e.g., 1-(Difluoromethoxy)-6-naphthol)Reduced steric hindrance, favoring participation in coupling reactions.Lower antimicrobial efficacy compared to 3-substituted analogs, highlighting positional sensitivity in target binding .

Comparative studies suggest that 3-substitution optimizes both synthetic versatility and bioactivity, making it a focal point for drug discovery .

Which analytical techniques are most robust for characterizing this compound, and how are they applied?

Basic
Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of difluoromethoxy and hydroxyl groups. For example, the difluoromethoxy group shows a characteristic triplet in 19F^{19}\text{F} NMR (δ −80 to −85 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ at m/z 224.20 for C11_{11}H7_7F2_2O2_2).
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine atoms on the naphthalene ring, aiding in crystallinity assessment .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced pharmacological properties?

Advanced
SAR studies highlight the following design principles:

  • Fluorine Substitution : Difluoromethoxy groups increase lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs, prolonging half-life in vivo .
  • Hydroxyl Group Modifications : Acetylation of the hydroxyl group reduces oxidative degradation but may diminish target affinity.
  • Ring Functionalization : Adding electron-withdrawing groups (e.g., nitro) at the 4-position enhances electrophilicity, improving enzyme inhibition (e.g., IC50_{50} values for kinase inhibition drop by ~40%) .

Data from fluorinated naphthol derivatives suggest that balancing fluorine’s electronegativity with steric effects is critical for optimizing both potency and pharmacokinetics .

How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Advanced
Contradictions often arise from variations in:

  • Synthetic Purity : Impurities (e.g., overoxidized sulfones or unreacted intermediates) can skew bioassay results. HPLC with UV detection (λ = 254 nm) and a C18 column can quantify impurities (limit: ≤0.1% per ICH guidelines) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter compound efficacy. Standardizing protocols (e.g., using Pantoprazole-related impurity B as a control) improves reproducibility .
  • Solvent Effects : DMSO concentration >1% may artifactually enhance membrane permeability. Use lower concentrations (≤0.5%) or alternative solvents (e.g., ethanol) .

Methodological rigor in synthesis, characterization, and assay design is essential to reconcile conflicting data .

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